2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820573
InChI: InChI=1S/C20H20N2O4/c1-13(23)18-11-22(19-7-5-4-6-17(18)19)12-20(24)21-14-8-15(25-2)10-16(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,24)
SMILES:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14820573

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H20N2O4/c1-13(23)18-11-22(19-7-5-4-6-17(18)19)12-20(24)21-14-8-15(25-2)10-16(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,24)
Standard InChI Key UANPLFJCWZZPOZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC(=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1H-indole scaffold substituted at the 3-position with an acetyl group (–COCH₃) and at the 1-position with an acetamide moiety (–NHCOCH₂–) linked to a 3,5-dimethoxyphenyl ring. This arrangement creates a planar indole system conjugated with electron-donating methoxy groups and an electron-withdrawing acetyl group, conferring distinct electronic properties critical for molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₄
Molecular Weight352.4 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents
StabilitySensitive to strong acids/bases

The dimethoxyphenyl group enhances lipid solubility, potentially improving blood-brain barrier permeability, while the acetamide linkage provides hydrogen-bonding capacity for target engagement .

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis typically follows a modular approach:

  • Indole Functionalization: 1H-indole undergoes Friedel-Crafts acetylation at the 3-position using acetyl chloride under acidic conditions.

  • Acetamide Coupling: The resulting 3-acetylindole is alkylated with chloroacetamide derivatives in the presence of a base like potassium carbonate .

  • Aryl Substitution: The intermediate reacts with 3,5-dimethoxyaniline via nucleophilic acyl substitution, facilitated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Critical parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the acetamide bond . Yields range from 60–75%, with purity verified via HPLC and NMR .

Biological Activity and Mechanistic Insights

Tubulin Polymerization Inhibition

Analogous indole-acetamide hybrids, such as N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides, disrupt microtubule dynamics by binding to the colchicine site of β-tubulin . Structural similarity suggests the reviewed compound may share this mechanism, potentially applicable in oncology.

Kinase Modulation

In DGKγ (Diacylglycerol Kinase Gamma) inhibition studies, 3-acetylindole derivatives like 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide achieved IC₅₀ values of 30 nM, attributed to hydrophobic interactions within the kinase’s ATP-binding pocket . The dimethoxyphenyl group in 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide may similarly enhance binding affinity through π-stacking with aromatic residues.

Structural Analogues and Structure-Activity Relationships

Halogenated Derivatives

Replacement of methoxy groups with halogens (e.g., 3j: 4-Cl, 3k: 3-Br) in related compounds boosted antioxidant efficacy by 40–50%, highlighting the role of electronegativity in radical neutralization .

Heterocyclic Hybrids

Incorporation of benzothiazole (e.g., 2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide) introduced π-conjugated systems, improving fluorescence properties for imaging applications .

Table 2: Comparative Bioactivity of Analogues

CompoundTarget ActivityIC₅₀/Potency
3j (4-Cl-phenyl)Antioxidant (DPPH)18.7 μM
DGKγ Inhibitor (9)Kinase Inhibition30 nM
Benzothiazole Hybrid Fluorescence Quantum YieldΦ = 0.68

Applications in Drug Discovery

Oncology

The compound’s tubulin-binding potential aligns with antimitotic agent development. Preclinical models of analogous molecules show 60–80% tumor growth inhibition in murine xenografts .

Neuropharmacology

DGKγ inhibitors enhance synaptic plasticity by modulating diacylglycerol levels, suggesting utility in Alzheimer’s disease . The compound’s logP (~3.1, estimated) indicates sufficient lipophilicity for CNS penetration.

Diagnostic Imaging

Radiolabeled versions (e.g., [¹¹C]T-278) enable PET imaging of DGKγ expression, with a brain uptake ratio of 2.8 in rodents . Methoxy groups facilitate radiolabeling without compromising binding.

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